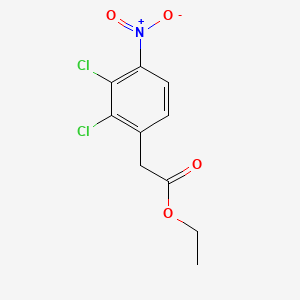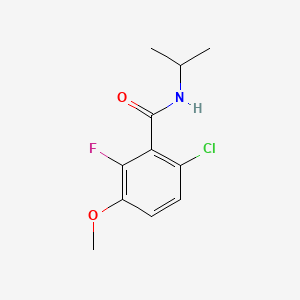
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide is an organic compound with the molecular formula C11H13ClFNO2 and a molecular weight of 245.68 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, an isopropyl group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Halogenation: Introduction of chloro and fluoro groups through halogenation reactions.
Amidation: Formation of the benzamide core by reacting the halogenated benzene derivative with isopropylamine.
Methoxylation: Introduction of the methoxy group through a methoxylation reaction.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide can be compared with similar compounds such as:
6-Chloro-2-fluoro-3-methylphenol: Similar in structure but with a hydroxyl group instead of a methoxy group.
6-Chloro-2-fluoro-3-formylbenzoate: Contains a formyl group instead of an isopropyl group.
These compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C11H13ClFNO2 |
|---|---|
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
6-chloro-2-fluoro-3-methoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H13ClFNO2/c1-6(2)14-11(15)9-7(12)4-5-8(16-3)10(9)13/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
HNOVPFKGAMPPKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=C(C=CC(=C1F)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




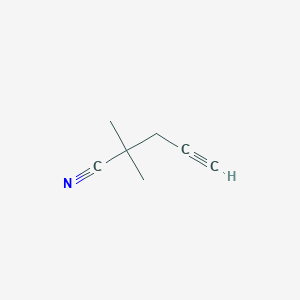

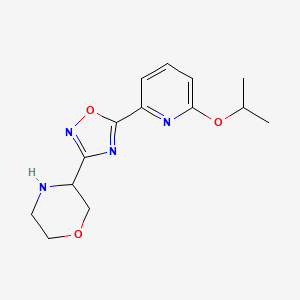

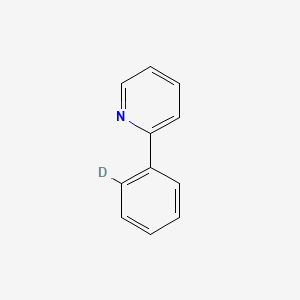
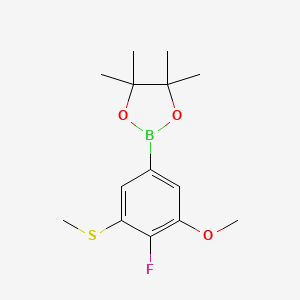

![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)
![2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B14033373.png)


